molecular formula C19H18F3NO3 B2470780 {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 380175-32-6

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate

Cat. No. B2470780
CAS RN: 380175-32-6
M. Wt: 365.352
InChI Key: XBVZAIMXHDAVHV-UHFFFAOYSA-N
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Description

The compound “{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate” is an organic compound containing a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and a carbamoyl group (-CONH2). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring . The carbamoyl group is a functional group derived from carbamic acid and has the formula -CONH2 .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The trifluoromethyl group would be expected to be electron-withdrawing, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including those typical of esters, amides, and aromatic compounds. For example, it might undergo hydrolysis, reduction, or various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling “{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate” would require appropriate safety precautions. Without specific information, it’s difficult to predict its toxicity or environmental impact .

Future Directions

Further studies could help to elucidate the properties and potential applications of this compound. These might include synthetic studies to optimize its preparation, physical and chemical studies to characterize its properties, and biological studies to explore its activity .

properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-2-16(13-7-4-3-5-8-13)18(25)26-12-17(24)23-15-10-6-9-14(11-15)19(20,21)22/h3-11,16H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVZAIMXHDAVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate

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